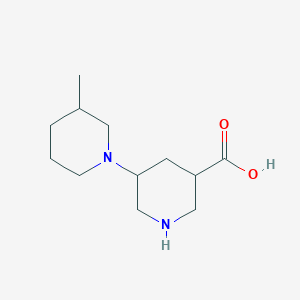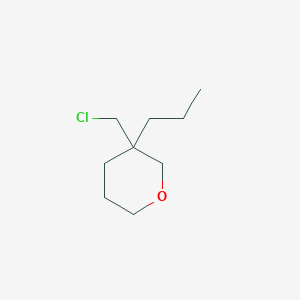![molecular formula C10H12N4S B13185997 2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B13185997.png)
2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the diazino-pyrimidine family This compound is characterized by its unique structure, which includes a diazino ring fused with a pyrimidine ring, and a thione group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-methyl-6-(propan-2-yl)pyrimidine with carbon disulfide in the presence of a base, followed by cyclization to form the desired thione compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
化学反应分析
Types of Reactions
2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or catalytic activity.
作用机制
The mechanism of action of 2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione involves its interaction with molecular targets, such as enzymes or receptors. For instance, as an inhibitor of HER2, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell proliferation in certain types of cancer . The compound may also modulate other signaling pathways, contributing to its overall biological effects.
相似化合物的比较
Similar Compounds
1,3-Diazino[5,4-d]pyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with a similar fused ring system but different nitrogen positioning.
Uniqueness
2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit HER2 and other molecular targets makes it a valuable compound for therapeutic research and development.
属性
分子式 |
C10H12N4S |
|---|---|
分子量 |
220.30 g/mol |
IUPAC 名称 |
7-methyl-2-propan-2-yl-8H-pyrimido[4,5-d]pyrimidine-5-thione |
InChI |
InChI=1S/C10H12N4S/c1-5(2)8-11-4-7-9(14-8)12-6(3)13-10(7)15/h4-5H,1-3H3,(H,11,12,13,14,15) |
InChI 键 |
LKIIXSMVBQIHKN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=S)C2=CN=C(N=C2N1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanol](/img/structure/B13185917.png)
![Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13185920.png)
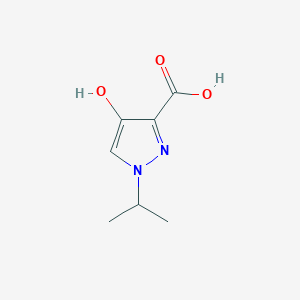
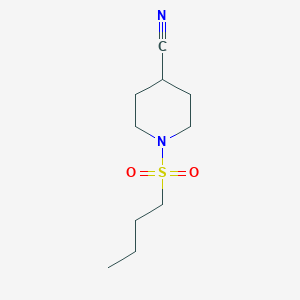
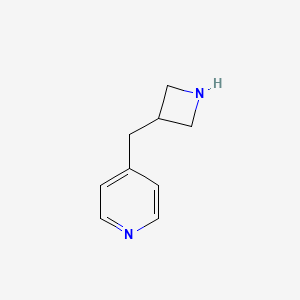
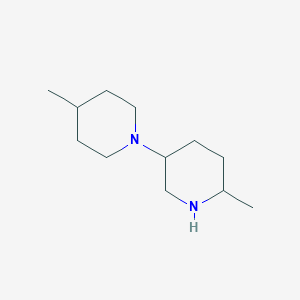
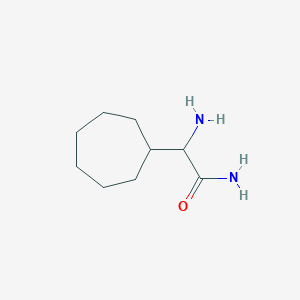
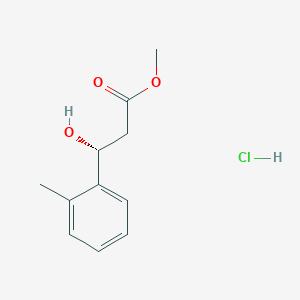
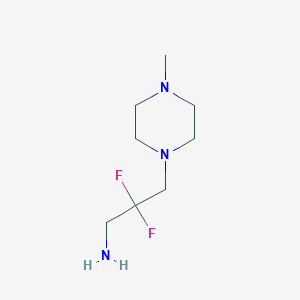
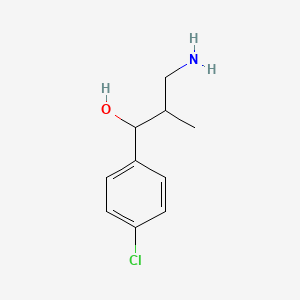
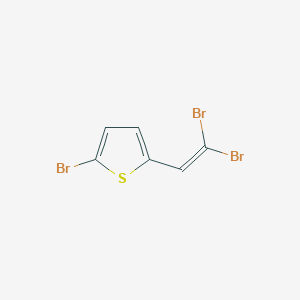
![1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol](/img/structure/B13186014.png)
